molecular formula C9H13N3 B13626750 2-Methyl-5-(pyrrolidin-2-yl)pyrazine

2-Methyl-5-(pyrrolidin-2-yl)pyrazine

Cat. No.: B13626750
M. Wt: 163.22 g/mol
InChI Key: XQRGXPVCXIXRMG-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine typically involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-methylpyrazine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

2-Methyl-5-(pyrrolidin-2-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The pyrazine ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyrazine
  • 2-Methyl-5-(pyrrolidin-1-yl)pyrazine
  • 2-Methyl-5-(pyrrolidin-3-yl)pyrazine

Uniqueness

2-Methyl-5-(pyrrolidin-2-yl)pyrazine is unique due to the specific positioning of the pyrrolidinyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-2-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-7-5-12-9(6-11-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3

InChI Key

XQRGXPVCXIXRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCCN2

Origin of Product

United States

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